2'',3''-Dihydro-3',3'''-biapigenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin typically involves the use of precursor flavonoids. One common method includes the reduction of apigenin derivatives under specific conditions . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of 2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin is less common due to its natural occurrence. large-scale extraction from plant sources is a potential method. This involves the use of solvents to extract the compound from plant materials, followed by purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin is unique compared to other flavonoids due to its specific structural features and biological activities. Similar compounds include:
Apigenin: A precursor flavonoid with similar antioxidant properties.
Luteolin: Another flavonoid with anti-inflammatory and anticancer activities.
Quercetin: Known for its strong antioxidant and anti-inflammatory effects.
These compounds share some biological activities but differ in their specific molecular targets and potency .
Properties
Molecular Formula |
C30H20O10 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[3-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2 |
InChI Key |
VKNCMGHBUDEFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origin of Product |
United States |
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